
Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate is a chemical compound used in various scientific research applications. It is known for its diverse applications, including drug discovery, material synthesis, and advanced polymer engineering.
准备方法
The synthesis of Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate typically involves the reaction of 3-methylbenzofuran-2-carboxylic acid with terephthalic acid dimethyl ester under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions .
化学反应分析
Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of advanced materials and polymers.
Biology: The compound is utilized in the study of biological processes and interactions.
Medicine: It plays a role in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of high-performance materials and coatings.
作用机制
The mechanism of action of Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate involves its interaction with specific molecular targets and pathways. The benzofuran moiety in the compound is known to interact with various biological targets, including enzymes and receptors. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
相似化合物的比较
Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate can be compared with other similar compounds, such as:
Dimethyl 2-(benzofuran-2-carboxamido)terephthalate: This compound lacks the methyl group on the benzofuran ring, which can affect its reactivity and biological activity.
Dimethyl 2-(3-methylbenzofuran-2-carboxamido)phthalate: This compound has a different carboxamido group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
dimethyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-11-13-6-4-5-7-16(13)27-17(11)18(22)21-15-10-12(19(23)25-2)8-9-14(15)20(24)26-3/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWUZFKUDGPOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
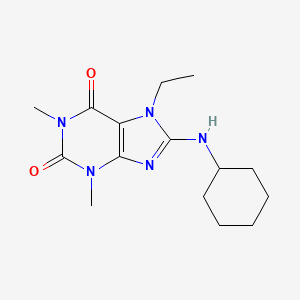
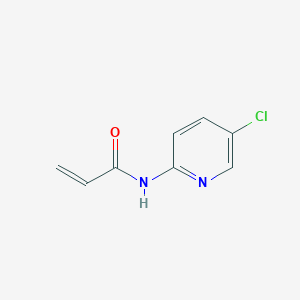
![methyl 3-{[4-(azepane-1-carbonyl)phenyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2666220.png)

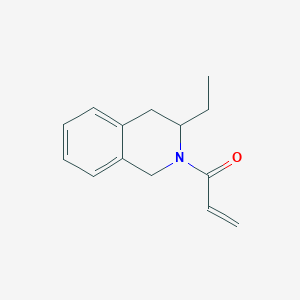
![3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2666223.png)
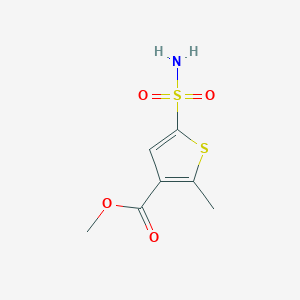
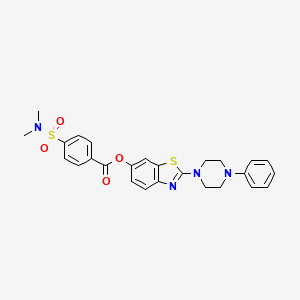
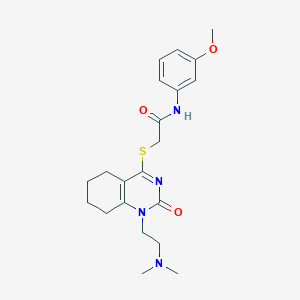
![(Z)-methyl 2-(6-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2666230.png)
![6-Tert-butyl-2-{1-[2-(2-methoxyphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2666234.png)
methanone](/img/structure/B2666235.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2666236.png)
![1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2666238.png)
